4-Propoxyaniline
Overview
Description
4-Propoxyaniline is a chemical compound that is part of a broader class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is an amino group attached to a phenyl ring, and various substituents that can modify their physical, chemical, and electronic properties. Although the provided papers do not directly discuss 4-propoxyaniline, they do provide insights into the properties and synthesis of related compounds, which can be used to infer some aspects of 4-propoxyaniline's behavior and applications.
Synthesis Analysis
The synthesis of aniline derivatives often involves the functionalization of the phenyl ring with various substituents. For example, the synthesis of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines involves the attachment of a bromopropyloxy chain to the phenyl ring . Similarly, dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit are synthesized through a series of SN2-Ar aminations and Williamson etherifications . These methods could potentially be adapted for the synthesis of 4-propoxyaniline by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of aniline derivatives significantly influences their properties. For instance, the presence of a bromine atom in the propyloxy side chain of certain aniline derivatives can alter their mesomorphic properties . The molecular structure also determines the self-assembly behavior of dendritic melamines based on 4-(n-octyloxy)aniline . The molecular structure of 4-propoxyaniline, with its propoxy substituent, would likely influence its physical and chemical properties in a similar manner.
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions, including polymerization. For example, copolymer nanofibers of aniline and 2,4-dimethoxyaniline are synthesized through interfacial oxidative polymerization . Additionally, novel polymers based on aniline derivatives can be synthesized electrochemically, as demonstrated by the synthesis of a polymer based on (4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl) aniline) . These reactions highlight the reactivity of aniline derivatives and suggest that 4-propoxyaniline could also be used as a monomer in polymer synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are closely related to their molecular structure. The mesomorphic properties of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines are influenced by the length of the alkyloxy chain and the presence of a bromine atom . The electrical properties of copolymers derived from aniline are affected by the molar ratio of the comonomers, as seen in the synthesis of poly(aniline-co-2,4-dimethoxyaniline) nanostructures . The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an agrochemical intermediate, also showcases the importance of reaction conditions in achieving high yields and purity . These findings suggest that the physical and chemical properties of 4-propoxyaniline would be influenced by its propoxy substituent and could be tailored through synthetic modifications.
Scientific Research Applications
Pharmacological Properties and Mechanisms
- Influence on Bladder Function : Propiverine hydrochloride, a derivative of benzilic acid which includes 4-propoxyaniline, was studied for its effects on the bladder in dogs. The research found that propiverine hydrochloride significantly increased the maximum vesical volume and decreased the frequency of rhythmic bladder contractions, indicating its potential as a treatment for pollakiuria (Kaneko et al., 1989).
- Effect on Vesico-detrusor Reflex : Another study explored the effects of propiverine hydrochloride on the vesico-detrusor reflex in dogs, revealing its inhibitory action on the efferent terminal of the pelvic nerve, further supporting its potential therapeutic use (Kaneko et al., 1989).
Therapeutic Applications
- Treatment of Multiple Sclerosis : 4-Aminopyridine, another compound related to 4-propoxyaniline, has shown effectiveness in treating symptoms of multiple sclerosis, such as decreased walking capacity. The drug improves impulse conduction through demyelinated lesions, translating to improved walking speed and muscle strength in patients (Jensen et al., 2014).
Effects on Neurological Disorders
- Parkinsonism Induced by Analogues : A study reported parkinsonism in a patient due to abuse of 4-propyloxy-4-phenyl-N-methylpiperidine, a meperidine congener. This highlights the importance of understanding the neurotoxic potential of compounds related to 4-propoxyaniline (Davis et al., 1979).
properties
IUPAC Name |
4-propoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOIGSLSPPLRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063486 | |
Record name | Benzenamine, 4-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxyaniline | |
CAS RN |
4469-80-1 | |
Record name | 4-Propoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4469-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-propoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004469801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-propoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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